molecular formula C17H15FN2O3 B2961745 N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-86-8

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2961745
CAS No.: 851988-86-8
M. Wt: 314.316
InChI Key: DNJFLTPGJDLCSI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic benzoxazolinone derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have been extensively studied for their central nervous system (CNS) activities. Research on closely related (2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide derivatives has demonstrated promising antinociceptive (pain-blocking) properties in established preclinical models, including the tail-clip, tail-flick, and hot-plate tests . These findings suggest potential value for this compound in neuroscience research, particularly for investigating novel pathways for pain management. The molecular structure incorporates a benzoxazolone core, which is known to interact with various biological targets, and a 4-fluorobenzyl group, which can influence bioavailability and receptor binding affinity. This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJFLTPGJDLCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the reaction of 4-fluorobenzylamine with 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several propanamide derivatives, differing primarily in substituents on the aromatic rings and heterocyclic systems. Key comparisons include:

Compound Name / ID Key Structural Features Molecular Weight Reported Activity Reference
Target Compound 4-fluorophenylmethyl, 1,3-benzoxazol-2-one ~392 (estimated) Not explicitly reported
N-(4-chlorophenyl)-3-cyclohexylpropanamide 4-chlorophenyl, cyclohexyl 398.5 Antioxidant activity
MR-39 (FPR2 agonist) 4-fluorophenyl, ureido group 502.9 Anti-inflammatory (FPR2 agonist)
3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide Sulfamoylphenyl, isoxazole 432.4 Anticancer (synthesis focus)
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thioxothiazolidinone, hydroxyphenyl 398.5 Structural diversity study

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and MR-39 enhances membrane permeability and metabolic stability compared to chlorophenyl () or hydroxyphenyl () derivatives .
  • Heterocyclic Moieties: The benzoxazol-2-one ring in the target compound may confer distinct electronic and steric properties compared to thiazolidinone () or benzimidazole () systems, influencing target selectivity.
  • Amide Linkage : Propanamide derivatives with sulfonamide () or ureido () groups exhibit varied biological activities, suggesting the amide bond’s role in scaffold rigidity and hydrogen bonding .
Pharmacokinetic and Physicochemical Properties
  • Solubility : Hydroxamic acids () exhibit higher aqueous solubility due to ionizable hydroxyl groups, whereas the target compound’s benzoxazolone may limit solubility .
  • pKa: Thiazolidinone derivatives () have predicted pKa values (~9.53), suggesting moderate basicity, while the target compound’s benzoxazolone (pKa ~8–10) may influence ionization at physiological pH .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic compound that has attracted considerable interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2O3C_{17}H_{15}FN_{2}O_{3}, with a molecular weight of approximately 393.4 g/mol. The compound features a fluorinated phenyl group and a benzoxazole moiety, which are significant for its biological interactions.

Property Value
Molecular FormulaC17H15FN2O3
Molecular Weight393.4 g/mol
XLogP30.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in inflammation and cell proliferation, which could be beneficial in treating inflammatory diseases and certain types of cancer.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in neurotransmission, potentially offering therapeutic effects in neuropsychiatric disorders.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

In vivo experiments have shown that this compound can inhibit tumor growth in various cancer models. For instance, studies involving xenograft models have reported a reduction in tumor size when treated with the compound, indicating its potential as an anticancer therapeutic .

Case Studies

  • Case Study on Inflammation : A study published in Molecular Pharmacology demonstrated that the administration of this compound significantly decreased the levels of TNF-alpha and IL-6 in a mouse model of acute inflammation. This suggests its efficacy in managing inflammatory responses .
  • Case Study on Cancer Treatment : Another research article highlighted the compound's effectiveness against breast cancer cell lines, where it induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound may exert its anticancer effects .

Q & A

Q. Table 1. Example DoE Matrix for Synthesis Optimization

FactorLow LevelHigh LevelOptimal Condition
Temperature (°C)6010080
Reaction Time (h)122418
Catalyst (mol%)5107.5

Source: Adapted from CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) .

Q. Table 2. Key Analytical Parameters for Stability Testing

ParameterMethodAcceptance Criteria
PurityHPLC (UV 254 nm)≥95% area
DegradationLC-MS≤2% unknown peaks
Thermal StabilityTGAΔmass < 5% at 150°C

Source: Adapted from CRDC subclass RDF2050108 (Process control and simulation) .

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